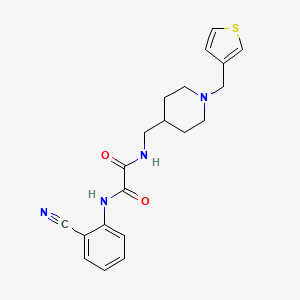
3-(1-(2,5-dichlorothiophene-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(2,5-dichlorothiophene-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one, also known as PF-06463922, is a novel and selective inhibitor of the protein tyrosine kinase 2 (TYK2). TYK2 belongs to the Janus kinase (JAK) family of enzymes and plays a crucial role in the signaling pathways of various cytokines, such as interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons. Therefore, PF-06463922 has potential applications in the treatment of autoimmune diseases, inflammatory disorders, and cancer.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Antimicrobial Activity : The synthesis of new quinazolinones derivatives demonstrated antimicrobial activity. These compounds were synthesized through reactions involving various nitrogen nucleophiles, showing potential for antibacterial and antifungal applications (Naganagowda & Petsom, 2011).
Antihypertensive Agents : Piperidine derivatives with a quinazoline ring system have been synthesized and tested for their antihypertensive activity. Certain derivatives showed significant hypotension in models, indicating their potential as antihypertensive agents (Takai et al., 1986).
Insecticidal Efficacy : Novel bis quinazolinone derivatives have been synthesized and their insecticidal efficacy studied. These compounds, developed through reactions with different nitrogen nucleophiles, showed promising insecticidal properties (El-Shahawi et al., 2016).
Antifungal Activities : Quinazolinone derivatives have been studied for their antifungal activities. Compounds synthesized through specific reactions exhibited potential antifungal properties, contributing to the development of new antifungal agents (Shivan & Holla, 2011).
Anticonvulsant Properties : The synthesis of 2,3-disubstituted quinazolones as possible anticonvulsants was explored. These compounds, prepared through condensation reactions, showed significant activity against pentylenetetrazol-induced seizures, indicating their potential as anticonvulsant agents (Misra et al., 1978).
Diuretic Agents : Novel quinazolinone derivatives have been synthesized and evaluated as diuretic agents. Some compounds, particularly those containing thiazole or 1,3,4-thiadiazole moieties, exhibited significant diuretic activity, highlighting their potential in diuretic therapy (Maarouf et al., 2004).
Eigenschaften
IUPAC Name |
3-[1-(2,5-dichlorothiophene-3-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2S/c19-15-8-13(16(20)26-15)17(24)22-7-3-4-11(9-22)23-10-21-14-6-2-1-5-12(14)18(23)25/h1-2,5-6,8,10-11H,3-4,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAZZRFJYVXYRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(SC(=C2)Cl)Cl)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2,5-dichlorothiophene-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-methyl-1,3-benzothiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2440645.png)

![6-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B2440647.png)




![9-cyclopropyl-3-(2,5-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2440655.png)
![3-[(3,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)


![2,4-dichloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2440659.png)
![N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2440665.png)
![3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol](/img/structure/B2440668.png)